molecular formula C12H19NO B8002495 1-[3-(Dimethylamino)phenyl]-2-butanol

1-[3-(Dimethylamino)phenyl]-2-butanol

Cat. No.: B8002495
M. Wt: 193.28 g/mol
InChI Key: YMQJWWFKXXKDGZ-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)phenyl]-2-butanol is an organic compound with the molecular formula C12H19NO It is a secondary alcohol with a dimethylamino group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Dimethylamino)phenyl]-2-butanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-[3-(dimethylamino)phenyl]-2-butanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)phenyl]-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: 1-[3-(Dimethylamino)phenyl]-2-butanone

    Reduction: 1-[3-(Dimethylamino)phenyl]butane

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

1-[3-(Dimethylamino)phenyl]-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)phenyl]-2-butanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

    1-[3-(Dimethylamino)phenyl]-2-propanol: Similar structure but with a shorter carbon chain.

    1-[3-(Dimethylamino)phenyl]ethanol: Similar structure but with an even shorter carbon chain.

    1-[3-(Dimethylamino)phenyl]-2-pentanol: Similar structure but with a longer carbon chain.

Uniqueness: 1-[3-(Dimethylamino)phenyl]-2-butanol is unique due to its specific combination of a dimethylamino group and a secondary alcohol, which imparts distinct chemical and physical properties. Its intermediate chain length provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

1-[3-(dimethylamino)phenyl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-12(14)9-10-6-5-7-11(8-10)13(2)3/h5-8,12,14H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQJWWFKXXKDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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